

ML347 as a selective ALK2 inhibitor

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Compound of Interest		
Compound Name:	ML347	
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An In-Depth Technical Guide to ML347: A Selective ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **ML347**, a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2). **ML347** serves as a critical research tool for investigating the physiological and pathological roles of the ALK2 signaling pathway, particularly in disorders such as Fibrodysplasia Ossificans Progressiva (FOP).

Core Properties of ML347

ML347, also known as LDN-193719, is a pyrazolo[1,5-a]pyrimidine-based compound that acts as an ATP-competitive inhibitor of ALK2.[1] Its high selectivity allows for the precise dissection of ALK2-mediated signaling pathways.

Property	Value	Reference
Molecular Formula	C22H16N4O	[2][3][4]
Molecular Weight	352.39 g/mol	[2][3][4]
CAS Number	1062368-49-3	[2][3]
Synonyms	LDN-193719, LDN193719	[2][5][6]

Quantitative Activity of ML347



The inhibitory activity of **ML347** has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC_{50}) is a key measure of its potency.

Biochemical Kinase Assay Data

This data reflects the direct inhibitory effect of **ML347** on the kinase activity of purified enzymes.

Target Kinase	IC50 (nM)	Fold Selectivity vs. ALK2	Reference
ALK2 (ACVR1)	32	-	[1][2][3][4][5][7]
ALK1	46	0.7x	[2][4][5][7]
ALK3 (BMPR1A)	10,800	>300x	[1][4]
ALK6 (BMPR1B)	9,830	>300x	[1][4]
VEGF-R2 (KDR)	>10,000	>312x	[3][4]
ALK4	>100,000	>3000x	[1][4]
ALK5	>100,000	>3000x	[1][4]
BMPR2	>100,000	>3000x	[1]
TGFBR2	>100,000	>3000x	[1]
AMPK	>100,000	>3000x	[1]

Cellular Assay Data

This data demonstrates the activity of **ML347** in a cellular context, indicating its ability to cross cell membranes and inhibit the target in a more biologically relevant environment.



Assay Description	Cell Line	IC ₅₀ (nM)	Reference
BMP4-induced Signaling Inhibition	C2C12BRA	152	[1][2][3]
BMP-responsive Luciferase Reporter Assay	C2C12	152	[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ML347.

In Vitro ALK2 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC₅₀ of **ML347** against ALK2.

- Reagents and Materials:
 - Recombinant human ALK2 enzyme.
 - Myelin Basic Protein (MBP) or a synthetic peptide substrate.
 - 33P-ATP or ADP-Glo™ Kinase Assay (Promega).
 - Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).[8]
 - ML347 stock solution in DMSO.
 - 96-well or 384-well plates.
 - Scintillation counter or luminometer.
- Procedure:
 - 1. Prepare serial dilutions of ML347 in DMSO and then dilute into the kinase reaction buffer.



- 2. In a multi-well plate, add the ALK2 enzyme, the substrate, and the diluted **ML347** or DMSO vehicle control.
- 3. Initiate the kinase reaction by adding ATP (e.g., 10 μ M) and ³³P-ATP.
- 4. Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).
- 5. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
- 6. For radiolabeling, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ³³P-ATP, and measure the incorporated radioactivity using a scintillation counter.
- 7. For the ADP-Glo[™] assay, follow the manufacturer's protocol to measure ADP production, which corresponds to kinase activity.[8]
- 8. Plot the percentage of kinase inhibition against the logarithm of the **ML347** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular BMP-Responsive Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of the BMP signaling pathway by **ML347**.

- Reagents and Materials:
 - C2C12 cells.
 - DMEM with 10% FBS, penicillin/streptomycin.
 - BMP-responsive element (BRE)-luciferase reporter construct.
 - A constitutively expressed Renilla luciferase construct (for normalization).
 - Transfection reagent (e.g., Lipofectamine).
 - Recombinant human BMP4.



- ML347 stock solution in DMSO.
- Dual-Luciferase® Reporter Assay System (Promega).
- Luminometer.
- Procedure:
 - 1. Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.
 - 2. Co-transfect the cells with the BRE-luciferase and Renilla luciferase plasmids.
 - 3. After 24 hours, replace the medium with a low-serum medium and add serial dilutions of **ML347** or DMSO vehicle.
 - 4. Pre-incubate with the compound for 1-2 hours.
 - 5. Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 16-24 hours.
 - 6. Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
 - 7. Normalize the Firefly luciferase activity to the Renilla luciferase activity.
 - 8. Plot the normalized luciferase activity against the logarithm of the **ML347** concentration and fit the data to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualizations

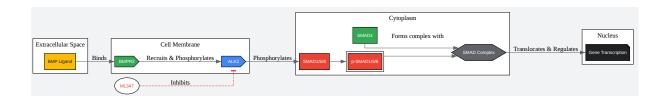
The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to **ML347**.

BMP/ALK2 Signaling Pathway

This diagram illustrates the canonical BMP signaling pathway that is inhibited by **ML347**. Bone Morphogenetic Proteins (BMPs) bind to a complex of Type I (e.g., ALK2) and Type II (e.g., BMPR2) receptors. The Type II receptor then phosphorylates and activates the Type I receptor,



which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. **ML347** acts by inhibiting the kinase activity of ALK2, thereby blocking this entire downstream cascade.



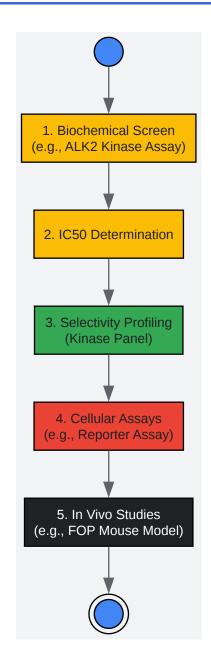
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BMP/ALK2 Signaling Pathway and ML347 Inhibition

Experimental Workflow for ML347 Characterization

This diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor like **ML347**. The process begins with a high-throughput biochemical screen to identify potent inhibitors of the target kinase. Hits are then validated and their IC₅₀ values are determined. Promising compounds are subsequently tested for their selectivity against a panel of other kinases. The cellular activity is then assessed to confirm on-target effects in a biological system. Finally, in vivo studies are conducted in relevant animal models to evaluate efficacy and pharmacokinetics.





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Workflow for ML347 Characterization

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